molecular formula C5H3BrN2O3 B12064768 2-Bromo-3-nitropyridin-4-OL

2-Bromo-3-nitropyridin-4-OL

Cat. No.: B12064768
M. Wt: 218.99 g/mol
InChI Key: PFVGRSGRDMHUOP-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridin-4-OL is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-nitropyridin-4-OL can be synthesized through several methods. One common approach involves the bromination of 3-nitropyridin-4-OL. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitropyridin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., copper iodide).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Substituted pyridine derivatives with various functional groups.

    Reduction: 2-Bromo-3-aminopyridin-4-OL.

    Oxidation: 2-Bromo-3-nitropyridin-4-one.

Scientific Research Applications

2-Bromo-3-nitropyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-nitropyridin-4-OL exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Bromo-5-nitropyridin-4-OL: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    2-Chloro-3-nitropyridin-4-OL: Chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

2-Bromo-3-nitropyridin-4-OL is unique due to the combination of bromine, nitro, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

2-bromo-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)

InChI Key

PFVGRSGRDMHUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])Br

Origin of Product

United States

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